molecular formula C8H12O2S B14645519 Ethyl 2-ethanethioylbut-2-enoate CAS No. 56288-78-9

Ethyl 2-ethanethioylbut-2-enoate

Cat. No.: B14645519
CAS No.: 56288-78-9
M. Wt: 172.25 g/mol
InChI Key: IFWWTBJQNNHZEF-UHFFFAOYSA-N
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Description

Ethyl 2-ethanethioylbut-2-enoate is an organic compound with a unique structure that includes both ester and thioester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethanethioylbut-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl but-2-enoate with ethanethioyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the thioester linkage.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as esterification, thioesterification, and purification through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethanethioylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the ester group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Substituted esters or thioesters.

Scientific Research Applications

Ethyl 2-ethanethioylbut-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-ethanethioylbut-2-enoate involves its interaction with various molecular targets. The ester and thioester groups can participate in nucleophilic acyl substitution reactions, making the compound a versatile intermediate in organic synthesis. The thioester group, in particular, can form stable adducts with nucleophiles, which is useful in biochemical applications.

Comparison with Similar Compounds

Ethyl 2-ethanethioylbut-2-enoate can be compared with other similar compounds, such as:

    Ethyl 2-butenoate: Lacks the thioester group, making it less reactive in certain nucleophilic substitution reactions.

    Ethyl 3-oxobutanoate: Contains a keto group instead of a thioester, leading to different reactivity and applications.

    Ethyl acetoacetate: Similar in structure but with a different functional group arrangement, affecting its chemical behavior and uses.

This compound stands out due to its unique combination of ester and thioester groups, which confer distinct reactivity and versatility in various chemical and biochemical applications.

Properties

CAS No.

56288-78-9

Molecular Formula

C8H12O2S

Molecular Weight

172.25 g/mol

IUPAC Name

ethyl 2-ethanethioylbut-2-enoate

InChI

InChI=1S/C8H12O2S/c1-4-7(6(3)11)8(9)10-5-2/h4H,5H2,1-3H3

InChI Key

IFWWTBJQNNHZEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC)C(=S)C

Origin of Product

United States

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